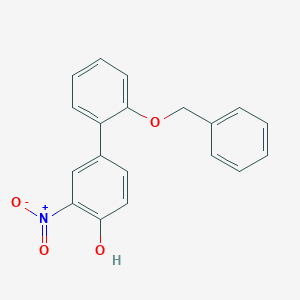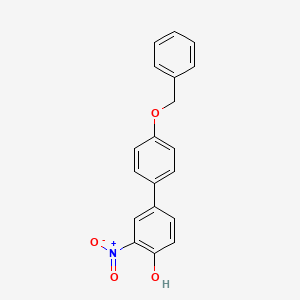
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DNS-2NP) is an organic compound with a wide range of applications in science and industry. It is a yellowish solid that is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a component of various materials. 4-DNS-2NP has been studied extensively for its properties and potential uses, and it is highly sought after for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the synthesis of aryl sulfonamides, the synthesis of heterocyclic compounds, and the synthesis of polymers. It is also used as a reagent in the synthesis of various organic compounds, such as peptides and amino acids. Additionally, it is used as a fluorescent indicator for the detection of various compounds, such as amines and alcohols.
Mecanismo De Acción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% acts as an electron-donating ligand, which facilitates the transfer of electrons between molecules. This property makes it useful as a catalyst in organic synthesis. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to have anti-inflammatory and anti-cancer properties, which could potentially be used in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in lab experiments is its high purity, which allows for precise and accurate measurements. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is relatively inexpensive and easy to obtain. The main limitation of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is its instability, which can lead to the formation of impurities and by-products.
Direcciones Futuras
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in scientific research. It could be used as a catalyst in the synthesis of new materials and compounds, such as polymers, peptides, and heterocyclic compounds. Additionally, it could be used as a fluorescent indicator for the detection of various compounds. Finally, it could be further studied for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties.
Métodos De Síntesis
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is synthesized by the reaction of 2-nitrophenol with dimethyl sulfamoyl chloride in aqueous medium. The reaction is carried out at room temperature and the resulting product is then purified by recrystallization. The yield of the reaction is typically in the range of 95-98%.
Propiedades
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(17)12(9-10)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWTIRDIOPIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)